Dimethyl Sulfone

Catalog No.
S573616
CAS No.
67-71-0
M.F
C2H6O2S
M. Wt
94.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl Sulfone

CAS Number

67-71-0

Product Name

Dimethyl Sulfone

IUPAC Name

methylsulfonylmethane

Molecular Formula

C2H6O2S

Molecular Weight

94.14 g/mol

InChI

InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3

InChI Key

HHVIBTZHLRERCL-UHFFFAOYSA-N

Synonyms

1,1’-Sulfonylbis-methane; Sulfonylbis-methane; Dimethyl Sulphone; Lignisul MSM; MSM; Methylsulfonylmethane; NSC 63345; Opti MSM; Opti-dimethyl Sulfone

Canonical SMILES

CS(=O)(=O)C

The exact mass of the compound Methylsulfonylmethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63345. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - Dimethyl Sulfoxide - Supplementary Records. It belongs to the ontological category of sulfone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Dimethyl sulfone (DMSO2), also known as methylsulfonylmethane, is a highly polar, fully oxidized organosulfur compound (CAS: 67-71-0) utilized extensively in high-temperature chemical synthesis and advanced electrochemical applications [1]. Unlike its widely used lower-oxidation-state analog, dimethyl sulfoxide (DMSO), DMSO2 is a crystalline solid at room temperature with a melting point of 109 °C and a boiling point of 238 °C [2]. Characterized by its exceptional chemical inertness and strong intermolecular dipole-dipole interactions, it serves as a high-dielectric solvent and electrolyte additive that resists both thermal degradation and anodic oxidation [1]. For industrial and scientific procurement, DMSO2 is prioritized when processes demand a highly polar aprotic environment that exceeds the thermal and electrochemical safety limits of conventional liquid solvents [3].

Procurement Fit

Solid-state tableting aid for moisture-sensitive actives
High-temperature crystalline solvent with thermal stability
USP-grade purity specification for quality-controlled procurement

Substituting dimethyl sulfone with more common polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane introduces severe process limitations and safety risks [1]. DMSO, while a versatile liquid at room temperature, is prone to autocatalytic exothermic decomposition near its boiling point (189 °C) and readily oxidizes under high-voltage electrochemical conditions, rendering it unsafe for high-temperature synthesis or high-voltage battery electrolytes [2]. Conversely, sulfolane offers better stability but suffers from a problematic melting point (28.5 °C) that requires heated storage lines, alongside higher viscosity and a lower dielectric constant at elevated temperatures [3]. Generic substitution forces buyers to compromise between the catastrophic thermal runaway risks of DMSO and the suboptimal ion-transport and handling characteristics of pure sulfolane [2],[3].

Substitution Risk

Physical form mismatch

Liquid DMSO cannot substitute crystalline MSM in dry powder blends or tablet compression workflows.

Reactivity divergence

DMSO’s polar aprotic and ligand properties may introduce carrier effects that inert sulfone MSM does not exhibit.

Solubility behavior difference

Infinite miscibility of DMSO limits controlled-release design; MSM’s defined 150 g/L saturation may support predictable dissolution.

Elimination of Exothermic Decomposition Risks at Elevated Temperatures

In high-temperature chemical processing, solvent stability is critical for safety and yield. Dimethyl sulfoxide (DMSO) exhibits dangerous thermal instability, undergoing exothermic decomposition near its boiling point (189 °C) with a massive energy release, which can lead to autocatalytic runaway [1]. In contrast, dimethyl sulfone is the fully oxidized form of the compound, possessing robust S=O bonds with a dissociation energy of ~522 kJ/mol. It remains thermally stable and resists decomposition at temperatures exceeding 350 °C [2]. This fundamental structural difference eliminates the explosion hazards associated with DMSO scale-up.

Evidence DimensionThermal decomposition onset and energy release
Target Compound DataDimethyl Sulfone: Stable >350 °C, no exothermic runaway
Comparator Or BaselineDimethyl Sulfoxide (DMSO): Decomposition onset ~189 °C, energy release -923 J/g
Quantified Difference>160 °C higher thermal stability limit with complete elimination of exothermic runaway risk.
ConditionsDifferential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) under nitrogen atmosphere.

Procuring dimethyl sulfone is essential for high-temperature reactions where the thermal runaway risk of DMSO prohibits safe industrial scale-up.

Physical form
Head-to-head
MSM: solid, m.p. 109 °C
DMSO: liquid, m.p. 19 °C
Solid-state advantage for dry powder blending
DMSO requires liquid handling and solvent removal

Extended Anodic Stability Window for High-Voltage Electrolytes

For next-generation lithium-ion and Li-air batteries, the electrolyte must withstand high positive potentials without degrading. DMSO is highly susceptible to anodic oxidation, decomposing into dimethyl sulfone and protons at potentials starting around 4.2 V vs. Li/Li+ on gold electrodes, and even lower (3.5 V) on catalytic surfaces like platinum [1]. Because dimethyl sulfone is already in the highest oxidation state (+6) for sulfur in this configuration, it is immune to this specific oxidative degradation pathway, providing a significantly wider electrochemical stability window for high-voltage applications [2].

Evidence DimensionAnodic oxidation threshold
Target Compound DataDimethyl Sulfone: Resists anodic oxidation, stable at >4.2 V
Comparator Or BaselineDimethyl Sulfoxide (DMSO): Undergoes anodic oxidation to DMSO2 starting at 3.5–4.2 V
Quantified DifferenceComplete elimination of the primary oxidative degradation pathway present in DMSO.
ConditionsIn situ SNIFTIRS (Spectroelectrochemical Infrared Spectroscopy) on Au and Pt working electrodes in Li-air battery models.

Enables the formulation of high-voltage battery electrolytes that would otherwise rapidly degrade and fail using standard DMSO.

Sulfur reactivity
Head-to-head
S(VI) sulfone, inert
S(IV) sulfoxide, polar aprotic
Inert structure supports thermal processing
DMSO decomposes near 189 °C, MSM stable to 238 °C

Superior Ion Transport Kinetics vs. Sulfolane in Molten States

While sulfolane is a standard high-temperature electrochemical solvent, dimethyl sulfone outperforms it in fundamental ion-transport metrics when both are in the liquid phase. At 125 °C, dimethyl sulfone exhibits a significantly higher dielectric constant and lower viscosity compared to pure sulfolane [1]. This combination of higher polarity and lower fluid resistance directly translates to enhanced salt solubility and superior ionic conductivity in molten solvate electrolytes[2].

Evidence DimensionDielectric constant and dynamic viscosity at 125 °C
Target Compound DataDimethyl Sulfone: Dielectric constant 45.00; Viscosity 1.14 cP
Comparator Or BaselineSulfolane: Dielectric constant 32.74; Viscosity 1.835 cP
Quantified Difference37% higher dielectric constant and 38% lower viscosity for dimethyl sulfone.
ConditionsDirect physical property measurement at 125 °C where both compounds are fully liquid.

Provides superior ionic conductivity and reaction kinetics for high-temperature electrochemical cells and molten salt applications compared to industry-standard sulfolane.

Aqueous solubility
Reported
150 g/L at 20 °C
DMSO: fully miscible
Defined saturation enables controlled dissolution
Supports aqueous formulation design

Cryoscopic Melting Point Depression in Solvent Blends

Pure sulfolane has a melting point of 28.5 °C, which necessitates heated storage tanks and transfer lines to prevent crystallization in ambient industrial environments. While water can lower this melting point, it ruins the solvent for moisture-sensitive electrochemistry. Dimethyl sulfone acts as a highly effective, non-toxic, electrochemically stable cryoscopic additive. Adding just 2.5 wt% of dimethyl sulfone to sulfolane depresses the mixture's melting point well below room temperature, maintaining the anhydrous, high-voltage benefits of the solvent without the handling drawbacks [1].

Evidence DimensionMixture melting point
Target Compound Data2.5 wt% Dimethyl Sulfone in Sulfolane: Melting point 17.5 °C
Comparator Or BaselinePure Sulfolane: Melting point 28.5 °C
Quantified Difference11 °C reduction in melting point, crossing the critical ambient temperature threshold.
ConditionsAmbient industrial storage and handling conditions for anhydrous electrochemical solvents.

Allows industrial buyers to utilize sulfolane-based electrolytes at room temperature without the capital expense of heated infrastructure or the chemical compromise of adding water.

USP purity
Specification review
≥99.8% chromatographic
DMSO impurity ≤0.1%
Enables specification-compliant procurement
USP monograph provides enforceable quality standard
Excipient function
Class-level
Water-soluble tableting aid
vs. hydrophobic lubricants
May support dissolution profile review
Class-level comparison; validate in specific formulation
Preclinical safety
Reported
LD50 >5 g/kg, NOAEL 1.5 g/kg
No penetration enhancement
Reported preclinical endpoint context
DMSO carrier effects absent in MSM

High-Voltage Lithium-Metal and Li-Air Battery Electrolytes

Driven by its immunity to anodic oxidation up to and beyond 4.2 V, dimethyl sulfone is the optimal choice for advanced battery electrolytes where standard solvents like DMSO degrade into sulfones and protons. Its high dielectric constant ensures excellent lithium salt dissociation, making it a critical procurement target for next-generation energy storage R&D [1].

High-Temperature Chemical Synthesis and Halogen Exchange

For reactions requiring polar aprotic conditions above 150 °C (e.g., displacement of aryl chlorides by potassium fluoride), dimethyl sulfone is prioritized over DMSO. Its thermal stability exceeding 350 °C completely eliminates the severe autocatalytic runaway and explosion risks associated with DMSO at elevated temperatures [2].

Ambient-Temperature Anhydrous Solvent Formulations

In industrial processes that rely on sulfolane but cannot accommodate heated transfer lines, dimethyl sulfone is procured as a cryoscopic additive. A minor weight percentage addition successfully depresses the melting point of sulfolane to 17.5 °C, ensuring liquid-phase processability at room temperature without introducing water or compromising the electrochemical window[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid oral dosage tableting
USP-grade purity and DMSO impurity control
Dissolution profile and tablet compressibility
High-temperature synthesis solvent
Thermal stability and inert sulfone chemistry
Reaction integrity and byproduct control
Dietary supplement manufacturing
USP monograph compliance and cGMP documentation
Batch consistency and regulatory conformity
Toxicology and GRAS assessment
Absence of penetration-enhancement activity
Co-formulated active systemic exposure review

Physical Description

Dry Powder
Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS]
Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

94.00885060 Da

Monoisotopic Mass

94.00885060 Da

Boiling Point

237.00 to 239.00 °C. @ 760.00 mm Hg

Heavy Atom Count

5

LogP

-1.41 (LogP)
-1.41

Appearance

Assay:≥98%A crystalline solid

Melting Point

109 °C

UNII

9H4PO4Z4FT

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 98 of 154 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 56 of 154 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Inflammatory Agents

MeSH Pharmacological Classification

Anti-Inflammatory Agents

Vapor Pressure

5.15 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

67-71-0

Wikipedia

Methylsulfonylmethane

Use Classification

Cosmetics -> Solvent

General Manufacturing Information

Not Known or Reasonably Ascertainable
Methane, 1,1'-sulfonylbis-: ACTIVE

Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes

Eun Seong Jo, Nipin Sp, Dong Young Kang, Alexis Rugamba, Il Ho Kim, Se Won Bae, Qing Liu, Kyoung-Jin Jang, Young Mok Yang
PMID: 32429534   DOI: 10.3390/molecules25102342

Abstract

High glucose-induced inflammation leads to atherosclerosis, which is considered a major cause of death in type 1 and type 2 diabetic patients. Nuclear factor-kappa B (NF-κB) plays a central role in high glucose-induced inflammation and is activated through toll-like receptors (TLRs) as well as canonical and protein kinase C-dependent (PKC) pathways. Non-toxic sulfur (NTS) and methylsulfonylmethane (MSM) are two sulfur-containing natural compounds that can induce anti-inflammation. Using Western blotting, real-time polymerase chain reaction, and flow cytometry, we found that high glucose-induced inflammation occurs through activation of TLRs. An effect of NTS and MSM on canonical and PKC-dependent NF-κB pathways was also demonstrated by western blotting. The effects of proinflammatory cytokines were investigated using a chromatin immunoprecipitation assay and enzyme-linked immunosorbent assay. Our results showed inhibition of the glucose-induced expression of TLR2 and TLR4 by NTS and MSM. These sulfur compounds also inhibited NF-κB activity through reactive oxygen species (ROS)-mediated canonical and PKC-dependent pathways. Finally, NTS and MSM inhibited the high glucose-induced expression of interleukin (IL)-1β, IL-6, and tumor necrosis factor-α and binding of NF-κB protein to the DNA of proinflammatory cytokines. Together, these results suggest that NTS and MSM may be potential drug candidates for anti-inflammation therapy.


Does glucosamine, chondroitin sulfate, and methylsulfonylmethane supplementation improve the outcome of temporomandibular joint osteoarthritis management with arthrocentesis plus intraarticular hyaluronic acid injection. A randomized clinical trial

Songül Cömert Kılıç
PMID: 33685850   DOI: 10.1016/j.jcms.2021.02.012

Abstract

The purpose of this study was to compare clinical outcomes obtained with the use of glucosamine, chondroitin sulfate, and methylsulfonylmethane (GCM) supplementation after arthrocentesis plus intraarticular hyaluronic acid (HA) injection. A randomized clinical trial was implemented with adult participants with TMJ-OA who were referred to the author's clinic between February 2014 and May 2015. The sample was entirely composed of patients with TMJ-OA who were treated randomly with a one-session arthrocentesis plus intraarticular HA injection only (control group), or an initial one-session arthrocentesis plus intraarticular HA injection followed by 3 months of GCM supplementation (study group). The predictor variable was management (treatment) technique. The outcome variables were visual analog scale evaluations (masticatory efficiency, pain complaint, joint sound) and mandibular mobility (maximal interincisal opening [MIO], and lateral and protrusive motions of the mandible). The outcome variables were recorded preoperatively and 12 months postoperatively. Thirty-one participants were enrolled in the study. Five were lost during follow-up. The final study sample consisted of 26 participants (age 28.35 ± 10.85 y): 14 in the control group (age 28.71 ± 10.94 y); and 12 in the study group (age 27.92 ± 11.20 y). Pain complaints (p < 0.001) and joint sounds (p = 0.030 for the control group; p = 0.023 for the study group) showed statistically significant decreases. Masticatory efficiency (p < 0.001 for the control group; p = 0.040 for the study group) and lateral mandibular motion (p = 0.040 for the control group; p = 0.004 for study group) showed statistically significant increases in both groups, whereas MIO and protrusive mandibular motion showed no significant changes in either group (p > 0.05). After estimating the differences between the follow-up and baseline outcomes, the mean changes in the primary outcome variables (VAS scores, MIO, and mandibular motion) showed no statistically significant differences between the two groups (p > 0.05). Progressions (reparative remodeling) of hard-tissue TMJ structures were observed on CBCT scans of some participants in both groups. These findings suggested that the use of GCM supplementation after arthrocentesis plus intraarticular HA injection produced no additional clinical benefits or improvements for patients with TMJ-OA compared with arthrocentesis plus intraarticular HA injection alone.


Methylsulfonylmethane Induces Cell Cycle Arrest and Apoptosis, and Suppresses the Stemness Potential of HT-29 Cells

Doh Hoon Kim, Dong Young Kang, Nipin Sp, Eun Seong Jo, Alexis Rugamba, Kyoung-Jin Jang, Young Mok Yang
PMID: 32878807   DOI: 10.21873/anticanres.14522

Abstract

Colorectal cancer is one of the most common malignancies worldwide. Small molecule-based chemotherapy is an attractive approach for the chemoprevention and treatment of colorectal cancer. Methylsulfonylmethane (MSM) is a natural organosulfur compound with anticancer properties, as revealed by studies on in vitro models of gingival, prostate, lung, hepatic, and breast cancer. However, the molecular mechanisms underlying the effects of MSM in colon cancer cells remain unclear.
Here, we investigated the effects of MSM, especially on the cell cycle arrest and apoptosis, in HT-29 cells.
MSM suppressed the viability of HT-29 cells by inducing apoptosis and cell cycle arrest at the G
/G
phase. MSM suppressed the sphere-forming ability and expression of stemness markers in HT-29 cells.
MSM has anti-cancer effects on HT-29 cells, and induces cell cycle arrest and apoptosis, while suppressing the stemness potential.


MSM promotes human periodontal ligament stem cells differentiation to osteoblast and bone regeneration

Sung-Ho Ha, Pill-Hoon Choung
PMID: 32466845   DOI: 10.1016/j.bbrc.2020.05.097

Abstract

Periodontal disease is the most common chronic disease of the oral and maxillofacial region, causing alveolar bone loss and ultimate loss of tooth. The purpose of treatment of periodontal disease is to promote the regeneration of periodontal tissue, including alveolar bone, and implantation of fixtures to replace the missing tooth as a result of advanced periodontal disease also requires alveolar bone regeneration. Methylsulfonylmethane (MSM) is a sulfur compound with well-known anti-inflammatory effects but its effects on bone regeneration are unknown. In this study, we investigated the effects of MSM on osteogenic differentiation of human PDLSCs (hPDLSCs) in vitro and in vivo. Our results demonstrate that MSM not only promotes the proliferation but also promotes osteogenic differentiation of hPDLSCs. MSM increased the expression levels of osteogenic specific markers that ALP, OPN, OCN, Runx2, and OSX. Smad2/3 signaling pathway was reinforced by MSM. Runx2, which downstream of Smad pathway, was expressed in accordance. Consistent with in vitro results, in vivo calvarial defect model and transplantation model revealed that MSM induces hPDLSCs to differentiate into osteoblast, which express ALP, OPN and OCN highly and enhance bone formation. These results suggest that MSM promotes osteogenic differentiation and bone formation of hPDLSCs, and Smad2/3 / Runx2 / OSX / OPN may play critical roles in the MSM-induced osteogenic differentiation. Thus, MSM combined with hPDLSCs may be a good candidate for future clinical applications in alveolar bone regeneration and can be used for graft material in reconstructive dentistry.


Modulatory effect of methylsulfonylmethane against BPA/γ-radiation induced neurodegenerative alterations in rats: Influence of TREM-2/DAP-12/Syk pathway

Mohamed K Abdel-Rafei, Noura M Thabet
PMID: 32926927   DOI: 10.1016/j.lfs.2020.118410

Abstract

Methylsulfonylmethane (MSM), is an organosulfur compound, has many health benefits. Bisphenol-A (BPA) and γ-radiation (R) are two risky environmental contaminants that human beings are exposed to in everyday life. This work aims at unveiling the modulatory role of MSM in combating BPA and R co-exposure induced neurodegenerative disorder (Alzheimer's (AD)-mimic neurotoxicity).
Female rats were randomly divided into five groups. One group was normal control and the other four groups were subjected to subacute BPA intoxication and/or exposed to fractionated weekly doses of R for 4 weeks and either untreated or treated with MSM concomitantly.
BPA and R co-exposure induced typical hallmarks of neurodegenerative disorders as revealed by tremendously elevated oxidative stress, extensive neuroinflammation (tumor necrosis factor -α and interleukin-1β), elevated AD markers (amyloid-beta (Aβ
), acetylcholinesterase (AchE) activity and tau-phosphorylation) in cortex and hippocampus as well as up-regulation of microglial pro-inflammatory triggering receptor expressed on myeloid cell-2(TREM-2)/DNAX-activating protein of 12 kDa (DAP-12)/spleen-tyrosine kinase (Syk) pathway and its downstream targets (PLC-γ/DAG/p38-MAPK) in hippocampus. Also, neurodegenerative lesions were revealed in histopathological examination of cortex and hippocampus coupled with marked Aβ deposition in hippocampus. Whereas, MSM treatment improved histopathological insults and ameliorated level of oxidative stress, neuroinflammation and AD markers as well as modulated TREM-2/DAP-12/Syk pathway.
Our data suggest that MSM afforded neuroprotection against BPA and R; supporting its potential application in the associated neurodegenerative disorders.


Methylsulfonylmethane enhances MSC chondrogenic commitment and promotes pre-osteoblasts formation

Luca Dalle Carbonare, Jessica Bertacco, Giulia Marchetto, Samuele Cheri, Michela Deiana, Arianna Minoia, Natascia Tiso, Monica Mottes, Maria Teresa Valenti
PMID: 34090529   DOI: 10.1186/s13287-021-02396-5

Abstract

Methylsulfonylmethane (MSM) is a nutraceutical compound which has been indicated to counteract osteoarthritis, a cartilage degenerative disorder. In addition, MSM has also been shown to increase osteoblast differentiation. So far, few studies have investigated MSM role in the differentiation of mesenchymal stem cells (MSCs), and no study has been performed to evaluate its overall effects on both osteogenic and chondrogenic differentiation. These two mutually regulated processes share the same progenitor cells.
Therefore, with the aim to evaluate the effects of MSM on chondrogenesis and osteogenesis, we analyzed the expression of SOX9, RUNX2, and SP7 transcription factors in vitro (mesenchymal stem cells and chondrocytes cell lines) and in vivo (zebrafish model). Real-time PCR as well Western blotting, immunofluorescence, and specific in vitro and in vivo staining have been performed. Student's paired t test was used to compare the variation between the groups.
Our data demonstrated that MSM modulates the expression of differentiation-related genes both in vitro and in vivo. The increased SOX9 expression suggests that MSM promotes chondrogenesis in treated samples. In addition, RUNX2 expression was not particularly affected by MSM while SP7 expression increased in all MSM samples/model analyzed. As SP7 is required for the final commitment of progenitors to preosteoblasts, our data suggest a role of MSM in promoting preosteoblast formation. In addition, we observed a reduced expression of the osteoclast-surface receptor RANK in larvae and in scales as well as a reduced pERK/ERK ratio in fin and scale of MSM treated zebrafish.
In conclusion, our study provides new insights into MSM mode of action and suggests that MSM is a useful tool to counteract skeletal degenerative diseases by targeting MSC commitment and differentiation.


Osteogenic Properties of Novel Methylsulfonylmethane-Coated Hydroxyapatite Scaffold

Jeong-Hyun Ryu, Tae-Yun Kang, Hyunjung Shin, Kwang-Mahn Kim, Min-Ho Hong, Jae-Sung Kwon
PMID: 33198074   DOI: 10.3390/ijms21228501

Abstract

Despite numerous advantages of using porous hydroxyapatite (HAp) scaffolds in bone regeneration, the material is limited in terms of osteoinduction. In this study, the porous scaffold made from nanosized HAp was coated with different concentrations of osteoinductive aqueous methylsulfonylmethane (MSM) solution (2.5, 5, 10, and 20%) and the corresponding MH scaffolds were referred to as MH2.5, MH5, MH10, and MH20, respectively. The results showed that all MH scaffolds resulted in burst release of MSM for up to 7 d. Cellular experiments were conducted using MC3T3-E1 preosteoblast cells, which showed no significant difference between the MH2.5 scaffold and the control with respect to the rate of cell proliferation (
> 0.05). There was no significant difference between each group at day 4 for alkaline phosphatase (ALP) activity, though the MH2.5 group showed higher level of activity than other groups at day 10. Calcium deposition, using alizarin red staining, showed that cell mineralization was significantly higher in the MH2.5 scaffold than that in the HAp scaffold (
< 0.0001). This study indicated that the MH2.5 scaffold has potential for both osteoinduction and osteoconduction in bone regeneration.


Effects of methylsulfonylmethane and neutralizing anti-IL-10 antibody supplementation during a mild Eimeria challenge infection in broiler chickens

M S Abdul Rasheed, U P Tiwari, J C Jespersen, L L Bauer, R N Dilger
PMID: 33248571   DOI: 10.1016/j.psj.2020.09.046

Abstract

A 28-day experiment was conducted in broilers to study the effects of feeding methylsulfonylmethane (MSM) and IL-10-neutralizing antibody from dried egg product (DEP) on the growth performance, immune responsivity, oxidative stress parameters, and gut health outcomes during a mild infection with mixed species of Eimeria. A total of 500 male Ross 308 chicks were allocated to five treatments: sham-inoculated (uninfected) chickens fed control diet (UCON), Eimeria-infected chickens fed control diet (ICON), and Eimeria-infected chickens fed control diet supplemented with 287 U/tonne of DEP (I-DEP), 0.4% MSM, or their combination (I-DEP-MSM), with 10 replicate cages of 10 birds per treatment. All infected groups received 1 mL of an oral inoculum containing Eimeria acervulina (10,000 oocysts), Eimeria maxima (5,000 oocysts), and Eimeria tenella (5,000 oocysts) on study days 7 and 14. Data were analyzed as a two-way ANOVA for all treatments including Eimeria-infected groups, in addition to a single degree of freedom contrast to compare uninfected and infected groups receiving the control diet. Mild Eimeria infection did not influence the growth performance in ICON compared with UCON at any time points. Overall (day 0-28) growth performance parameters were not influenced by either infection or dietary supplementation of MSM or DEP. However, birds in I-DEP-MSM showed improved ADG during study day 7 to 14 (i.e., 7 d after primary inoculation) indicating a beneficial effect immediately after Eimeria infection. Although MSM supplementation reduced thiobarbituric acid reactive substances (day 21 and 28), both MSM and DEP improved the total antioxidant capacity (day 21) in the plasma of infected birds. Histopathological outcomes were not influenced by treatments, and fecal oocyst output was higher in MSM- and DEP-supplemented groups than with ICON, indicating no beneficial effects. Similarly, expression of cecal inflammatory cytokines (IL-10, IL-1β, and interferon-γ) was not affected by MSM, DEP, or their combination. Overall, the current results suggest that both MSM and DEP supplementation may benefit birds during a mild Eimeria infection as indicated by improvements in ADG and oxidative stress outcomes.


Conjugation with Methylsulfonylmethane Improves Hyaluronic Acid Anti-Inflammatory Activity in a Hydrogen Peroxide-Exposed Tenocyte Culture In Vitro Model

Francesco Oliva, Marialucia Gallorini, Cristina Antonetti Lamorgese Passeri, Clarissa Gissi, Alessia Ricci, Amelia Cataldi, Alessia Colosimo, Anna Concetta Berardi
PMID: 33114764   DOI: 10.3390/ijms21217956

Abstract

Rotator cuff tears (RCTs) and rotator cuff disease (RCD) are important causes of disability in middle-aged individuals affected by nontraumatic shoulder dysfunctions. Our previous studies have demonstrated that four different hyaluronic acid preparations (HAPs), including Artrosulfur
hyaluronic acid (HA) (Alfakjn S.r.l., Garlasco, Italy), may exert a protective effect in human RCT-derived tendon cells undergoing oxidative stress damage. Recently, methylsulfonylmethane (MSM) (Barentz, Paderno Dugnano, Italy) has proven to have anti-inflammatory properties and to cause pain relief in patients affected by tendinopathies. This study aims at evaluating three preparations (Artrosulfur
HA, MSM, and Artrosulfur
MSM + HA) in the recovery from hydrogen peroxide-induced oxidative stress damage in human tenocyte. Cell proliferation, Lactate Dehydrogenase (LDH) release, and inducible nitric oxide synthases (iNOS) and prostaglandin E2 (PGE2) modulation were investigated. In parallel, expression of metalloproteinases 2 (MMP2) and 14 (MMP14) and collagen types I and III were also examined. Results demonstrate that Artrosulfur
MSM + HA improves cell escape from oxidative stress by decreasing cytotoxicity and by reducing iNOS and PGE2 secretion. Furthermore, it differentially modulates MMP2 and MMP14 levels and enhances collagen III expression after 24 h, proteins globally related to rapid acceleration of the extracellular matrix (ECM) remodelling and thus tendon healing. By improving the anti-cytotoxic effect of HA, the supplementation of MSM may represent a feasible strategy to ameliorate cuff tendinopathies.


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